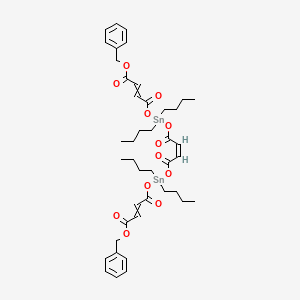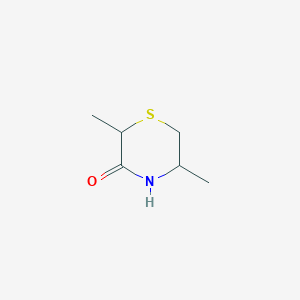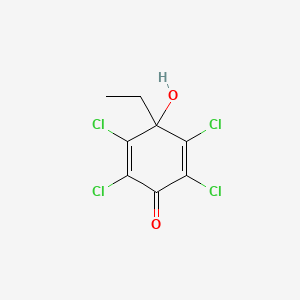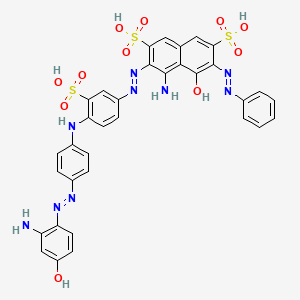
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, 1,18-bis(phenylmethyl) ester, (9Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple tin atoms and oxygen bridges
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product. For instance, the use of dibutyltin oxide and benzyl alcohol in the presence of a suitable catalyst can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process might include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and advanced analytical techniques ensures consistent quality and high yield in industrial settings .
化学反应分析
Types of Reactions
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
科学研究应用
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as an antimicrobial agent.
作用机制
The mechanism by which 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atoms in the compound can coordinate with various ligands, influencing biological pathways and chemical reactions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
相似化合物的比较
Similar Compounds
Dibutyltin oxide: A simpler organotin compound used in similar applications.
Tributyltin chloride: Another organotin compound with different functional groups and applications.
Tetraphenyltin: A related compound with phenyl groups instead of butyl groups.
Uniqueness
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- is unique due to its complex structure, which includes multiple tin atoms and oxygen bridges. This structure imparts unique chemical and physical properties, making it valuable for specific applications in catalysis and materials science .
属性
CAS 编号 |
68460-06-0 |
|---|---|
分子式 |
C42H56O12Sn2 |
分子量 |
990.3 g/mol |
IUPAC 名称 |
1-O-benzyl 4-O-[dibutyl-[(Z)-4-[dibutyl-(4-oxo-4-phenylmethoxybut-2-enoyl)oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] but-2-enedioate |
InChI |
InChI=1S/2C11H10O4.C4H4O4.4C4H9.2Sn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*1-7H,8H2,(H,12,13);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b;;2-1-;;;;;; |
InChI 键 |
ZOCXRPUOFGZFCC-DGCDYZRXSA-J |
手性 SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)



![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)

